molecular formula C9H8BrNO3 B13981659 2-Bromo-5-cyclopropoxynicotinic acid

2-Bromo-5-cyclopropoxynicotinic acid

Cat. No.: B13981659
M. Wt: 258.07 g/mol
InChI Key: LBVNIMXTSBRQEZ-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 2-position and a cyclopropoxy group at the 5-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxynicotinic acid typically involves the bromination of a nicotinic acid derivative followed by the introduction of the cyclopropoxy group. One common method is the bromination of 5-cyclopropoxynicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process typically includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Each step is optimized for yield and purity, and the final product is obtained through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropoxynicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-cyclopropoxynicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent due to its ability to modulate specific biological pathways. Studies focus on its efficacy and safety in preclinical models.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-cyclopropoxynicotinic acid is unique due to the presence of both a bromine atom and a cyclopropoxy group on the nicotinic acid ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c10-8-7(9(12)13)3-6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

LBVNIMXTSBRQEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)Br)C(=O)O

Origin of Product

United States

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